

Introduction: Structural Elucidation of a Complex Alkyl Halide

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Compound of Interest

Compound Name: *1-Bromo-2-methylhexadecane*

Cat. No.: *B1589610*

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1-Bromo-2-methylhexadecane (C₁₇H₃₅Br) is a long-chain, branched alkyl halide. Its significant hydrocarbon character combined with the reactive C-Br bond makes it a valuable intermediate in organic synthesis, potentially serving as a building block in the development of novel therapeutic agents or functional materials. Accurate and unambiguous structural verification is paramount for ensuring reaction success, purity, and batch-to-batch consistency. This guide provides a detailed technical overview of the expected spectral data for **1-Bromo-2-methylhexadecane**, leveraging foundational principles and analogous compound data to offer a predictive and interpretive framework for its analysis by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and structural components. For **1-Bromo-2-methylhexadecane**, Electron Ionization (EI) is the most common method, involving the bombardment of the molecule with high-energy electrons to generate a radical cation, the molecular ion (M^{+•}), which subsequently undergoes fragmentation.^[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **1-Bromo-2-methylhexadecane** (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Injection: Inject 1 μ L of the sample solution into the GC-MS instrument.
- GC Separation: Utilize a non-polar capillary column (e.g., DB-5ms) suitable for separating long-chain hydrocarbons. A typical temperature program would be:
 - Initial temperature: 100 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: Increase to 300 $^{\circ}$ C at a rate of 15 $^{\circ}$ C/minute.
 - Final hold: Hold at 300 $^{\circ}$ C for 5 minutes.
- MS Analysis (EI):
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 600.
 - Source Temperature: 230 $^{\circ}$ C.
 - Quadrupole Temperature: 150 $^{\circ}$ C.

Expected Mass Spectrum and Interpretation

The mass spectrum of **1-Bromo-2-methylhexadecane** is defined by two key features: the isotopic pattern of the molecular ion and a predictable fragmentation pathway.

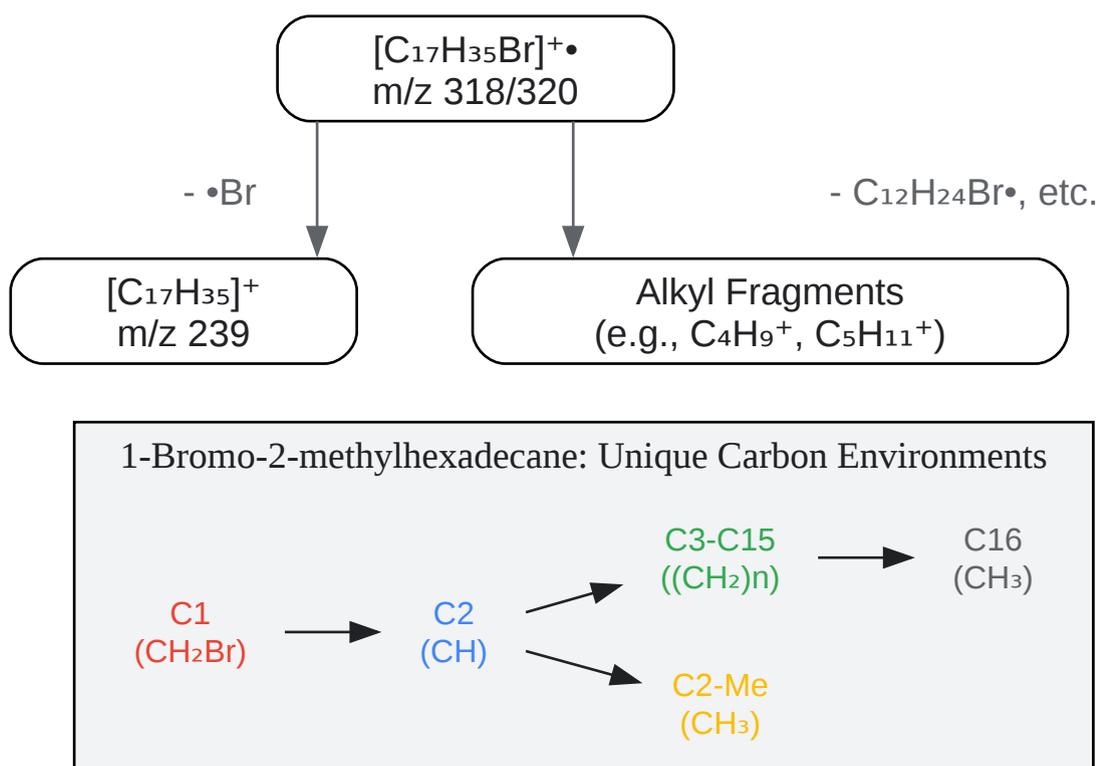
Molecular Ion ($M^{+\bullet}$): Bromine has two naturally occurring isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio (50.7% and 49.3%, respectively).^[2] This results in a characteristic pair of peaks for any bromine-containing fragment, separated by 2 m/z units. The molecular ion for **1-Bromo-2-methylhexadecane** (Molecular Formula: $\text{C}_{17}\text{H}_{35}\text{Br}$, Molecular Weight: 319.37 g/mol) will therefore appear as two peaks of nearly equal intensity at m/z 318 (containing ^{79}Br) and m/z 320 (containing ^{81}Br).^{[3][4]}

Key Fragmentation Pathways: The high-energy molecular ion is unstable and fragments in predictable ways. The weakest bond, C-Br, is prone to cleavage, and fragmentation often

occurs to form the most stable carbocations.[2]

- Alpha-Cleavage (Loss of Br•): The most significant fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This generates a secondary carbocation at m/z 239. This peak is often the base peak or a very prominent one.
- Cleavage at the Branch Point: Fragmentation adjacent to the methyl branch is also favorable. Loss of a C₁₄H₂₉ alkyl radical (M - 197) would lead to a fragment at m/z 121/123, though this is less common than loss of the halogen.
- Alkyl Chain Fragmentation: A series of peaks corresponding to the loss of alkyl radicals (e.g., •CH₃, •C₂H₅) will be observed, creating a characteristic pattern of ion clusters separated by 14 amu (-CH₂-).

The primary fragmentation pathways are visualized below.



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Caption: Diagram showing the distinct carbon environments in **1-Bromo-2-methylhexadecane**.

- -CH₂Br Carbon (C1): This carbon is directly attached to the electronegative bromine, causing it to be the most deshielded sp³ carbon, with an expected chemical shift around 35-45 ppm. [5]* Branched and Alkyl Carbons (C2-C16): The remaining carbons will appear in the typical alkane region of the spectrum. [6] * C2 (-CH-): ~30-40 ppm
 - C2-Methyl (-CH₃): ~15-25 ppm
 - Alkyl Chain (-CH₂-): A cluster of peaks between ~22-32 ppm.
 - Terminal Methyl (-CH₃): The most shielded carbon, appearing around 14 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted δ (ppm)
C1 (-CH ₂ Br)	35 - 45
C2 (-CH-)	30 - 40
C2-Methyl (-CH ₃)	15 - 25
C3-C15 (-(CH ₂) ₁₃ -)	22 - 32 (multiple peaks)
C16 (-CH ₃)	~14

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For an alkyl halide like **1-Bromo-2-methylhexadecane**, the spectrum is expected to be relatively simple, dominated by C-H and C-Br vibrations.

Experimental Protocol: Thin Film Analysis

- Sample Application: Place one to two drops of neat liquid **1-Bromo-2-methylhexadecane** onto a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.
- Film Formation: Gently place a second salt plate on top to create a thin liquid film.

- Analysis: Mount the plates in the spectrometer and acquire the spectrum, typically scanning from 4000 cm^{-1} to 400 cm^{-1} .

Expected IR Spectrum and Interpretation

- C-H Stretching (Alkyl): Strong, sharp absorptions will be present in the $2850\text{-}2960\text{ cm}^{-1}$ region. These are characteristic of the C-H bonds in the methyl and methylene groups of the long alkyl chain. [7]* C-H Bending (Alkyl): Absorptions corresponding to the bending vibrations of the methyl and methylene groups will appear around 1465 cm^{-1} (scissoring) and 1375 cm^{-1} (methyl umbrella mode).
- C-Br Stretching: The most diagnostic peak for this molecule is the C-Br stretch. This vibration appears in the fingerprint region of the spectrum, typically between $690\text{-}515\text{ cm}^{-1}$. [8][9] This absorption may be of medium to strong intensity.

Table 4: Predicted Key IR Absorptions

Vibrational Mode	Expected Frequency (cm^{-1})	Intensity
C-H Stretch (sp^3)	2850 - 2960	Strong
C-H Bend (CH_2)	~ 1465	Medium
C-H Bend (CH_3)	~ 1375	Medium
C-Br Stretch	690 - 515	Medium-Strong

Conclusion

The comprehensive analysis of **1-Bromo-2-methylhexadecane** using MS, NMR, and IR spectroscopy provides a self-validating system for its structural confirmation. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern. ^1H and ^{13}C NMR spectroscopy collaboratively map out the entire carbon-hydrogen framework, identifying the branch point and the long alkyl chain. Finally, IR spectroscopy confirms the presence of the key C-Br bond and the aliphatic nature of the molecule. Together, these techniques provide the rigorous analytical data required by

researchers and drug development professionals to confidently use this compound in their work.

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